4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid
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Overview
Description
4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by further functionalization to introduce the fluorine and formyl groups . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-fluoro-5-carboxybenzoic acid.
Reduction: 4-(Benzyloxy)-3-fluoro-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the benzyloxy, fluorine, and formyl groups can influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.
4-(Benzyloxy)benzoic acid: Lacks the fluorine and formyl groups.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but without the benzyloxy group.
Uniqueness
4-(Benzyloxy)-3-fluoro-5-formylbenzoic acid is unique due to the combination of its functional groups, which
Properties
Molecular Formula |
C15H11FO4 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-fluoro-5-formyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H11FO4/c16-13-7-11(15(18)19)6-12(8-17)14(13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI Key |
ZDXUGAUQIMBZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)C=O |
Origin of Product |
United States |
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